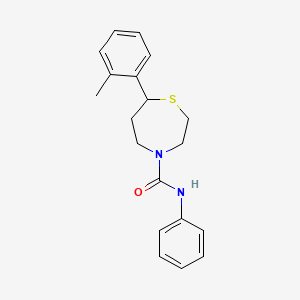

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

7-(2-methylphenyl)-N-phenyl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)18-11-12-21(13-14-23-18)19(22)20-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPHNZVLFDWBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with thiourea derivatives in the presence of a Lewis acid such as mercury(II) chloride. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and greener solvents is explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or tolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and exert its effects. The phenyl and tolyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Conformational Effects

- o-Tolyl Twist Angle: In the platinum complex, the o-tolyl group is twisted by 51.7° relative to the central pyridine ring, inducing steric strain and non-planarity . This contrasts with para-tolyl analogs, which typically exhibit smaller torsional angles due to reduced steric interference.

Electronic and Spectral Properties

- MLCT Band Shifts : The o-tolyl-substituted platinum complex exhibits blue-shifted metal-to-ligand charge transfer (MLCT) absorption (362–393 nm) and emission (641–676 nm) compared to its terpyridine-based analog . This suggests that the o-tolyl group raises the π*-LUMO energy, a property that may extend to the thiazepane carboxamide if the aryl group similarly modulates electron density.

Table 1: Comparative Spectral and Structural Data

| Compound | Substituent Position | Torsional Angle (°) | MLCT Absorption (nm) | Emission λ (nm) |

|---|---|---|---|---|

| [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ | o-tolyl | 51.7 | 362, 393 | 641–676 |

| [Pt{4′-(o-tolyl)trpy}Cl]SbF₆ | o-tolyl | Not reported | Lower energy | Red-shifted |

| Hypothetical para-tolyl analog | para-tolyl | <30 (estimated) | Higher energy | Blue-shifted |

Comparison with Sulfur-Containing Heterocycles

references cephalosporins such as (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which contain sulfur but differ in ring size and substitution:

Ring Flexibility and Bioactivity

- Thiazepane vs. Bicyclic Systems : The seven-membered thiazepane ring offers greater conformational flexibility compared to the rigid bicyclic core of cephalosporins. This flexibility may enhance binding to dynamic protein targets but reduce metabolic stability .

- Substituent Impact : The o-tolyl group in the thiazepane carboxamide contrasts with cephalosporins’ thiadiazole and tetrazole moieties, which are critical for β-lactamase resistance and antibacterial activity. The carboxamide group in the thiazepane derivative may facilitate hydrogen bonding, akin to the acetamido side chain in cephalosporins.

Table 2: Heterocyclic Ring Comparisons

| Compound Type | Ring System | Key Substituents | Biological Relevance |

|---|---|---|---|

| Thiazepane Carboxamide | 7-membered, S-containing | o-Tolyl, phenylcarboxamide | Potential CNS activity* |

| Cephalosporin | Bicyclic, S-containing | Thiadiazole, tetrazole | Antibacterial |

*Hypothesized based on structural analogs.

Aggregation and Formulation Considerations

demonstrates that the platinum complex aggregates at low concentrations (5–10 µM), forming dimers in solution . If N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide exhibits similar behavior, this could impact its pharmaceutical formulation, necessitating solubilizing agents or structural modifications to prevent aggregation-induced efficacy loss.

Biological Activity

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazepane class of compounds, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The synthesis typically involves the reaction of appropriate phenyl and o-tolyl derivatives with thiazepane intermediates.

Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated for its antibacterial activity against various strains of bacteria. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results indicate that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Thiazepane derivatives have also shown promising anti-inflammatory effects. In a study comparing various thiazepane compounds, this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be useful in treating inflammatory diseases.

Analgesic Properties

In vivo models have demonstrated that this compound can reduce pain responses in animal models. The analgesic activity was assessed using the tail-flick test and formalin test, showing a notable reduction in pain sensation compared to controls.

The biological activities of this compound are believed to be linked to its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound can bind effectively to certain receptors involved in pain and inflammation pathways.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of several thiazepane derivatives, including this compound. The compound was tested against clinical isolates of resistant bacterial strains, yielding promising results that could lead to new treatments for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting its potential use in managing chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide?

The synthesis typically involves cyclization of thiazepane precursors, such as thiol-containing intermediates, under controlled conditions. Key steps include:

- Cyclization : Use of aprotic solvents (e.g., DMSO) at 40–60°C to form the thiazepane ring .

- Substituent introduction : The o-tolyl group is introduced via nucleophilic aromatic substitution or coupling reactions, optimized with catalysts (e.g., Pd-based) to enhance selectivity .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (e.g., chloroform:methanol 9:1) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Determines dihedral angles (e.g., 51.7° twist of the o-tolyl group relative to the central ring) and hydrogen bonding networks .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and NOESY for stereochemical analysis .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

- Enzyme kinetics assays : Measure inhibition constants (e.g., IC₅₀) against target enzymes like metabotropic glutamate receptors .

- Cellular viability assays : MTT or ATP-based tests in cancer cell lines to evaluate cytotoxicity .

- Molecular docking : Preliminary modeling to predict binding modes with biological targets (e.g., mGlu receptors) .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s electronic properties and bioactivity?

The o-tolyl group’s steric and electronic effects are critical:

- Steric hindrance : The twisted conformation (51.7° dihedral angle) disrupts π-conjugation, shifting MLCT absorption bands to higher energies (e.g., 362–393 nm) .

- Electronic modulation : Electron-donating methyl groups stabilize cationic intermediates, enhancing interactions with hydrophobic binding pockets in targets like mGlu receptors .

- Validation : Time-dependent DFT calculations correlate structural distortions with spectroscopic shifts (e.g., blue-shifted emission at 641 nm vs. 676 nm in aggregates) .

Q. How can contradictions in biological activity data between analogs be resolved?

Discrepancies (e.g., varying agonist/antagonist effects in thiazepane derivatives) are addressed via:

- Comparative SAR studies : Systematic substitution of the phenyl or o-tolyl groups to isolate activity-contributing moieties .

- Aggregation studies : Low-temperature emission spectroscopy (e.g., in DMF/methanol/ethanol glass) detects dimerization, which may alter bioavailability .

- Computational modeling : Free-energy perturbation (FEP) simulations quantify binding affinity differences caused by substituent electronic profiles .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key methodological optimizations include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the o-tolyl group .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics at 40–60°C .

- In-line monitoring : ReactIR or HPLC tracks intermediate formation, minimizing side reactions like over-alkylation .

Q. How do temperature and solvent polarity affect its excited-state dynamics?

- Temperature-dependent emission : Narrow asymmetric bands at 641 nm (room temperature) redshift to 676 nm (77 K), indicative of MMLCT states in crystalline aggregates .

- Solvent effects : Acetonitrile stabilizes MLCT transitions, while chloroform increases non-radiative decay rates, measured via time-resolved fluorescence .

Q. What advanced techniques elucidate its interactions with biological targets?

- Cryo-EM : Resolves binding poses in receptor complexes (e.g., mGlu2/4 heterodimers) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity refinement .

- Hydrogen-deuterium exchange (HDX) MS : Maps conformational changes in targets upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.